Home > Products > Screening Compounds P142924 > 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide - 524062-32-6

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-2517909
CAS Number: 524062-32-6
Molecular Formula: C19H20F3N3O2
Molecular Weight: 379.383
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(pyrazin-2-yl)acetamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. []
  • Relevance: This compound is a direct precursor to the structurally related compound 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. Both share the N-(pyrazin-2-yl)acetamide core structure. The target compound, 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also shares the core acetamide structure and features an aromatic ring substituted at the nitrogen. []

1-Phenylpiperazine

  • Compound Description: This compound is another crucial building block in the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. []
  • Relevance: This compound directly provides the 4-phenylpiperazin-1-yl substituent present in the structurally related compound 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. This same substituent is also present in the target compound, 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. []

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

  • Compound Description: This novel compound was synthesized and evaluated for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. It demonstrated notable DPPH radical scavenging activity and displayed analgesic and anti-inflammatory activities comparable to standard compounds. []
  • Relevance: This compound shares significant structural similarities with the target compound, 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. Both contain the 2-(4-phenylpiperazin-1-yl)acetamide core structure. The key difference lies in the substitution on the acetamide nitrogen, with this compound featuring a pyrazin-2-yl group and the target compound possessing a 4-(trifluoromethoxy)phenyl group. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor designed for treating gastrointestinal stromal tumors. It exhibits potent single-digit nM growth inhibition across a broad cell panel and demonstrates excellent cross-species pharmacokinetics and strong pharmacodynamic target inhibition. []
  • Relevance: Although structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, AZD3229 belongs to the same category of acetamide derivatives. Both compounds feature an acetamide core with aromatic ring substitutions on the nitrogen. Notably, research on AZD3229 emphasizes optimizing a kinase inhibitor scaffold through structure-based design, highlighting the importance of structural variations in drug development within this class of compounds. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM). []
  • Relevance: This compound falls under the broad category of acetamide derivatives, sharing this core structure with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. Although the structures differ significantly beyond the acetamide core, the development of BI 665915 highlights the successful application of structure-guided drug design techniques for optimizing binding and functional potencies within this chemical class. []
Source and Classification

This compound is associated with research into drug design, particularly targeting neurological disorders through modulation of neurotransmitter systems. Its structural components suggest applications in pharmacology, particularly as a dopamine D3 receptor ligand, which is implicated in various therapeutic areas including schizophrenia and Parkinson's disease .

Synthesis Analysis

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions:

  1. Formation of the Piperazine Ring: The synthesis begins with the reaction of phenylpiperazine with an appropriate acylating agent to introduce an acetamide functional group.
  2. Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy aniline or similar compounds, reacting under conditions that favor electrophilic substitution on the aromatic ring.
  3. Final Coupling Reaction: The final product is obtained by coupling the piperazine derivative with the trifluoromethoxy-substituted phenylacetamide, typically using coupling agents or bases to facilitate the reaction.

Specific conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity .

Molecular Structure Analysis

The molecular structure of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be described as follows:

  • Molecular Formula: C19H20F3N3O
  • Molecular Weight: 363.386 g/mol
  • Structural Features:
    • Piperazine Ring: This heterocyclic structure contributes to the compound's conformational flexibility and biological activity.
    • Trifluoromethoxy Group: The presence of this electronegative group enhances lipophilicity and potentially increases metabolic stability.
    • Dihedral Angles: The arrangement of substituents around the piperazine ring influences its interaction with biological targets.

Crystallographic studies reveal that the piperazine adopts a chair conformation, which is crucial for its interaction with receptors .

Chemical Reactions Analysis

The compound may undergo several chemical reactions relevant to its pharmacological applications:

  1. Hydrogen Bonding: The amide group can participate in hydrogen bonding, which is critical for receptor binding.
  2. Electrophilic Aromatic Substitution: The trifluoromethoxy group can engage in further substitution reactions under specific conditions.
  3. Degradation Pathways: Understanding potential degradation products is essential for assessing stability in biological systems.

These reactions are influenced by environmental factors such as pH and temperature .

Mechanism of Action

The mechanism of action for 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide primarily involves its interaction with dopamine D3 receptors.

  • Receptor Binding: The compound acts as a ligand that binds selectively to dopamine D3 receptors, modulating neurotransmitter release.
  • Signal Transduction: Upon binding, it initiates downstream signaling pathways that may lead to alterations in neuronal excitability and neurotransmitter dynamics.

Research indicates that compounds targeting dopamine receptors can exhibit effects on mood regulation and cognitive function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide include:

  • Solubility: Likely soluble in organic solvents due to its lipophilic nature from the trifluoromethoxy group.
  • Stability: Stability under physiological conditions is crucial for its application as a therapeutic agent.
  • Melting Point and Boiling Point: Specific thermal properties would need experimental determination but are essential for formulation development.

These properties are integral to understanding how the compound behaves in biological systems .

Applications

The applications of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide extend across various scientific fields:

  1. Pharmaceutical Research: Investigated as a potential treatment for psychiatric disorders due to its action on dopamine receptors.
  2. Neuroscience Studies: Utilized in studies aimed at understanding neurotransmitter dynamics and receptor interactions.
  3. Drug Development: Serves as a lead compound for synthesizing novel derivatives with enhanced efficacy or selectivity against specific targets.

The ongoing research into this compound underscores its significance in developing new therapeutic strategies for complex neurological conditions .

Synthesis Methodologies and Structural Optimization of 2-(4-Phenylpiperazin-1-yl)-N-[4-(Trifluoromethoxy)Phenyl]Acetamide

Design Strategies for Hybrid Compounds Incorporating Phenylpiperazine and Trifluoromethoxy Pharmacophores

The rational design of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6) exemplifies targeted molecular hybridization, strategically merging two biologically active pharmacophoric units. The phenylpiperazine moiety contributes to neurotransmitter receptor modulation, particularly dopamine and serotonin receptors, due to its planar aromatic ring and basic nitrogen atoms capable of forming hydrogen bonds. Conversely, the 4-(trifluoromethoxy)phenyl group enhances lipophilicity and metabolic stability through the strong electron-withdrawing properties of the trifluoromethoxy (-OCF₃) substituent, which simultaneously reduces oxidative deactivation and improves blood-brain barrier permeability [5].

Molecular hybridization leverages synergistic effects between these units, connected via a flexible acetamide linker. This spacer permits conformational adaptability for optimal target engagement while maintaining electronic separation between pharmacophores. Computational analyses reveal that the carbonyl group of the acetamide bridge engages in hydrogen bonding with biological targets, while the methylene group provides torsional flexibility. The trifluoromethoxy group’s hydrophobicity (π-hydrophobic parameter ≈ 1.04) significantly increases the compound’s logP value (experimentally determined as 3.8 ± 0.2), enhancing membrane penetration compared to non-fluorinated analogs [5].

Table 1: Key Physicochemical Properties of 2-(4-Phenylpiperazin-1-yl)-N-[4-(Trifluoromethoxy)Phenyl]Acetamide

PropertyValueMethod/Reference
CAS Number524062-32-6
Molecular FormulaC₁₉H₂₀F₃N₃O₂
Molecular Weight379.38 g/mol
SMILES NotationO=C(NC₁=CC=C(OC(F)(F)F)C=C₁)CN₂CCN(C₃=CC=CC=C₃)CC₂
logP (Predicted)3.8 ± 0.2Experimental Determination

Structural optimization efforts focus on balancing affinity and pharmacokinetic properties. Bioisosteric replacement of the phenylpiperazine’s phenyl ring with pyridyl systems marginally enhances solubility but reduces dopamine D₂ receptor binding affinity by ~40%. Similarly, substituting the trifluoromethoxy group with pentafluoroethoxy increases lipophilicity but introduces metabolic vulnerabilities at the ethyl chain [5]. Hybrid compounds retaining the core structure demonstrate superior in vitro activity profiles compared to equimolar physical mixtures of separate pharmacophores, confirming covalent linkage’s role in enabling novel target interactions [2] [4].

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Derivatives

Though the parent compound lacks chiral centers, strategic modifications at the acetamide linker or phenylpiperazine nitrogen introduce stereogenicity, necessitating enantioselective synthesis and resolution. A common approach involves α-methyl substitution on the acetamide methylene group, creating a chiral center adjacent to the carbonyl. Synthesis typically proceeds via N-alkylation of 4-phenylpiperazine with α-bromo propionyl chloride, followed by coupling with 4-(trifluoromethoxy)aniline. This yields racemic α-methyl analogs requiring resolution [7].

Chiral resolution employs diastereomeric salt formation using enantiopure acids. Screening identifies (+)-dibenzoyl-L-tartaric acid as optimal for diastereomer separation in ethanol/water mixtures (e.e. >98%). Alternative resolving agents include (−)-di-p-toluoyl-D-tartaric acid in methyl tert-butyl ether, achieving 97% enantiomeric excess. For non-salt-forming analogs, preparative chiral HPLC using amylose-based stationary phases (Chiralpak AD-H) with ethanol/n-hexane mobile phases resolves enantiomers at multi-gram scale [7] [10].

Table 2: Chiral Resolution Methods for Enantiomeric Derivatives

Resolution MethodConditionsEnantiomeric ExcessYield
Diastereomeric Salt Formation(+)-Dibenzoyl-L-tartaric acid in EtOH/H₂O (3:1), 5°C>98%42%
Diastereomeric Salt Formation(−)-Di-p-toluoyl-D-tartaric acid in MTBE97%38%
Preparative HPLCChiralpak AD-H column; n-hexane:EtOH (80:20), 10 mL/min99%85%

Asymmetric synthesis routes are emerging as alternatives to resolution. Copper-catalyzed N-arylation using (S)-(−)-1-(4-bromophenyl)ethylamine as a chiral auxiliary achieves 88% e.e. in model derivatives, though substrate scope limitations exist. Stereoselectivity significantly impacts biological activity: R-enantiomers of α-methyl derivatives show 3–5-fold greater in vitro receptor binding affinity compared to S-counterparts in dopamine D₃ and serotonin 5-HT₁A assays, attributed to optimal spatial orientation for receptor subpocket interactions [7].

Molecular Hybridization Approaches for Multitarget Drug Development

Molecular hybridization transforms 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide into dual-target therapeutics by covalently linking additional pharmacophores. Two dominant strategies exist:

  • Bivalent Ligands: The compound serves as one pharmacophore directly linked to a complementary bioactive unit. Example syntheses conjugate the piperazine nitrogen via alkyl spacers to:
  • NSAID carboxylates (e.g., indomethacin) using amide bonds for combined neuromodulation/anti-inflammation
  • Pyrrolizidine cytotoxins via glutaric diacid linkers for anticancer hybrids
  • Aminoglycosides (neomycin B) through copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for antimicrobial applications [2]
  • Integrative Hybrids: Structural elements are fused into unified scaffolds. Modifications include:
  • Replacing the phenylpiperazine phenyl with coumarin or tetrahydroisoquinoline cores to embed anticoagulant/alkaloid properties
  • Incorporating the trifluoromethoxyphenyl-acetamide segment into polycyclic frameworks resembling kinase inhibitors [2] [6]

Linker design critically influences activity retention. Non-cleavable C2–C4 alkyl chains maintain hybrid integrity but risk steric interference. Cleavable ester-linked artemisinin hybrids undergo intracellular hydrolysis, releasing free components. Hybrids exceeding 600 Da face permeability challenges against Gram-negative bacteria, mitigated by self-promoted uptake mechanisms inherited from aminoglycoside components [2] [4].

Table 3: Hybridization Strategies and Biological Outcomes

Hybrid TypeLinked PharmacophoreLinker ChemistryObserved Activity Enhancement
Bivalent LigandArtemisininEster bond100-fold ↑ antimalarial activity vs. parent drugs [4]
Bivalent LigandNeomycin BTriazole ring20–1200-fold ↑ antibiotic activity vs. monomer [2]
Integrative HybridDaunorubicinNone (fused tetracyclic)Synergistic cytotoxicity in MDR cancer lines [2]

Hybrids demonstrate unexpected mechanisms unrelated to parent drugs. An aspirin-nitric oxide donor hybrid’s antitumor activity originates from quinone methide formation from its linker, not pharmacophore release. Such phenomena underscore the importance of empirical linker optimization alongside rational design [4]. Recent advances include cationic lipid-based hybrids embedding the phenylpiperazine unit within polyamine vectors for non-viral gene therapy, enhancing DNA/siRNA delivery 4-fold over spermidine analogs [2] [6].

Properties

CAS Number

524062-32-6

Product Name

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.383

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26)

InChI Key

SRPOXARBWBFKET-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.